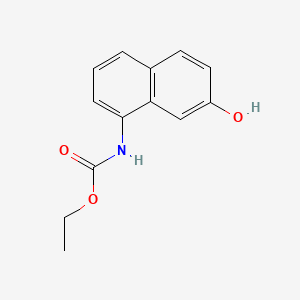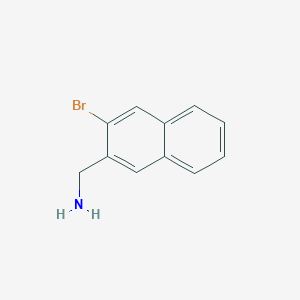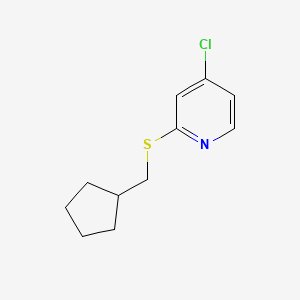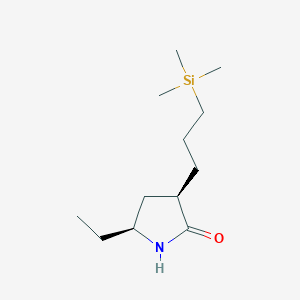
N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine is a heterocyclic compound with the molecular formula C10H13N5. It is also known by other names such as 3-(3-Methyl-2-butenyl)-3H-purin-6-amine and Triacanthin . This compound is part of the purine family, which is significant in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with 3-methyl-2-buten-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may also interfere with nucleic acid synthesis and function, contributing to its antiviral and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A fundamental purine base found in DNA and RNA.
Caffeine: A stimulant that also belongs to the purine family.
Theobromine: Another purine alkaloid found in cocoa and chocolate.
Uniqueness
N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to other purine derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
62747-82-4 |
|---|---|
Formule moléculaire |
C12H17N5 |
Poids moléculaire |
231.30 g/mol |
Nom IUPAC |
N,9-dimethyl-N-(3-methylbut-2-enyl)purin-6-amine |
InChI |
InChI=1S/C12H17N5/c1-9(2)5-6-16(3)11-10-12(14-7-13-11)17(4)8-15-10/h5,7-8H,6H2,1-4H3 |
Clé InChI |
DLRWHRCEGGDHCC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCN(C)C1=NC=NC2=C1N=CN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one](/img/structure/B11877355.png)
![2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11877357.png)


